molecular formula C7H5ClN2O B13106983 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole

4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole

Cat. No.: B13106983
M. Wt: 168.58 g/mol
InChI Key: BPYMLPOGQXFONL-UHFFFAOYSA-N
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Description

4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole is a heterocyclic aromatic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry, material science, and as high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by cyclization to form the oxadiazole ring . Another approach involves the reaction of amidoximes with acid chlorides or other reactive carboxylic acid derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-5-methyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C7H5ClN2O/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3

InChI Key

BPYMLPOGQXFONL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NON=C2C=C1)Cl

Origin of Product

United States

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